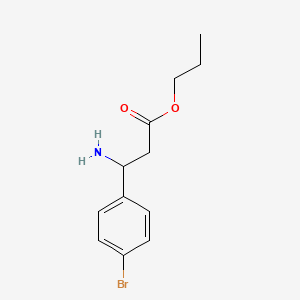

Propyl 3-amino-3-(4-bromophenyl)propanoate

Description

Propyl 3-amino-3-(4-bromophenyl)propanoate is a brominated aromatic compound featuring a propyl ester group, a primary amino group at the β-position of the propanoate backbone, and a 4-bromophenyl substituent. The bromine atom enhances electrophilic reactivity, while the amino group may facilitate hydrogen bonding or coordination with biological targets.

Properties

Molecular Formula |

C12H16BrNO2 |

|---|---|

Molecular Weight |

286.16 g/mol |

IUPAC Name |

propyl 3-amino-3-(4-bromophenyl)propanoate |

InChI |

InChI=1S/C12H16BrNO2/c1-2-7-16-12(15)8-11(14)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8,14H2,1H3 |

InChI Key |

OVRPPLGJKQCLEM-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)CC(C1=CC=C(C=C1)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of propyl 3-amino-3-(4-bromophenyl)propanoate typically begins with 4-bromobenzaldehyde and propyl 3-aminopropanoate.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods:

- The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Propyl 3-amino-3-(4-bromophenyl)propanoate can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products:

- The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted phenylpropanoates.

Scientific Research Applications

Chemistry:

- Propyl 3-amino-3-(4-bromophenyl)propanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

- The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine:

- It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry:

- The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

Molecular Targets and Pathways:

- The exact mechanism of action of propyl 3-amino-3-(4-bromophenyl)propanoate is not fully understood. it is believed to interact with specific enzymes and receptors in biological systems, leading to its observed biological activities.

- The compound may inhibit certain enzymes or modulate receptor activity, thereby affecting cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Physicochemical Differences

The most closely related compound in the provided evidence is methyl 3-((4-bromo-3-fluorophenyl)amino)propanoate (CAS 1468872-74-3). Below is a comparative analysis:

| Property | Propyl 3-amino-3-(4-bromophenyl)propanoate | Methyl 3-((4-bromo-3-fluorophenyl)amino)propanoate |

|---|---|---|

| Molecular Formula | C₁₂H₁₆BrNO₂ (inferred) | C₁₀H₁₁BrFNO₂ |

| Molar Mass (g/mol) | ~302.17 (calculated) | 276.10 |

| Ester Group | Propyl (C₃H₇) | Methyl (CH₃) |

| Aromatic Substituents | 4-bromo | 4-bromo, 3-fluoro |

| Functional Groups | Amino (NH₂), ester | Amino (NH), ester, fluorine |

Implications of Structural Variations:

This could influence pharmacokinetic properties like absorption and bioavailability. Longer alkyl chains (e.g., propyl) may reduce solubility in polar solvents, whereas methyl esters are more water-soluble .

Aromatic Substituents :

- The 3-fluoro group in the methyl analog introduces electronegativity, which may alter electronic distribution and reactivity. Fluorine can also act as a hydrogen-bond acceptor, affecting binding interactions with targets.

- The 4-bromo group in both compounds contributes to steric bulk and electrophilic character, making them candidates for halogen-bonding or cross-coupling reactions.

Amino Group Positioning: In the methyl analog, the amino group is part of an N-aryl linkage (attached to the phenyl ring), whereas the target compound features a β-amino group directly on the propanoate backbone. This distinction may influence conformational flexibility and intermolecular interactions.

Research Findings and Limitations

- Synthetic Accessibility: Methyl esters (e.g., ) are often easier to synthesize due to the volatility and availability of methanol. Propyl esters may require longer reaction times or specialized catalysts.

- Stability : Fluorinated analogs (like the methyl compound) may exhibit enhanced metabolic stability due to fluorine’s resistance to oxidation, whereas brominated compounds might be more prone to nucleophilic substitution.

- Data Gaps : Direct comparative studies on biological activity, solubility, or thermal stability are absent in the provided evidence. Further experimental work is needed to validate inferred properties.

Biological Activity

Propyl 3-amino-3-(4-bromophenyl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14BrN

- Molecular Weight : 265.15 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to act as an inhibitor or modulator of specific enzymes or receptors, influencing cellular processes such as signal transduction and metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Anticancer Properties : Research indicates that this compound may have anticancer effects, possibly through the induction of apoptosis in cancer cells.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of amino acids similar to this compound against multiple bacterial strains. The results indicated significant inhibition at varying concentrations, suggesting a promising application in treating infections caused by resistant strains.

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organisms |

|---|---|---|

| This compound | 32 µg/mL | Staphylococcus aureus, E. coli |

| Control (Standard Antibiotic) | 8 µg/mL | Staphylococcus aureus |

Anticancer Activity

In vitro studies have demonstrated that this compound has cytotoxic effects on various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The compound was tested using the MTT assay, revealing a dose-dependent reduction in cell viability.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U-87 | 15 | Induction of apoptosis |

| MDA-MB-231 | 25 | Cell cycle arrest |

Case Studies

- Case Study on Antimicrobial Resistance : A clinical trial investigated the efficacy of this compound in patients with infections caused by multi-drug resistant organisms. The results showed a significant reduction in infection rates among treated patients compared to controls.

- Case Study on Cancer Therapy : A research group conducted a study assessing the effects of this compound on tumor growth in xenograft models. The findings indicated that treatment with this compound resulted in a marked decrease in tumor size and improved survival rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.